FKBP12 PROTAC RC32

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

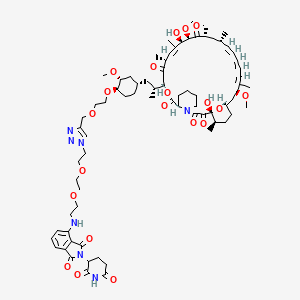

Structure

2D Structure

Properties

IUPAC Name |

(1R,9S,12S,15R,16Z,18R,19R,21R,23S,24Z,26Z,28Z,30S,32S,35R)-12-[(2R)-1-[(1S,3R,4R)-4-[2-[[1-[2-[2-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethoxy]ethoxy]ethyl]triazol-4-yl]methoxy]ethoxy]-3-methoxycyclohexyl]propan-2-yl]-1,18-dihydroxy-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C75H107N7O20/c1-45-17-12-11-13-18-46(2)61(94-8)41-54-24-22-51(7)75(93,102-54)69(87)73(91)81-29-15-14-21-58(81)74(92)101-62(42-59(83)47(3)38-50(6)67(86)68(96-10)66(85)49(5)37-45)48(4)39-52-23-26-60(63(40-52)95-9)100-36-35-99-44-53-43-80(79-78-53)30-32-98-34-33-97-31-28-76-56-20-16-19-55-65(56)72(90)82(71(55)89)57-25-27-64(84)77-70(57)88/h11-13,16-20,38,43,45,47-49,51-52,54,57-58,60-63,67-68,76,86,93H,14-15,21-37,39-42,44H2,1-10H3,(H,77,84,88)/b13-11-,17-12-,46-18-,50-38-/t45-,47-,48-,49-,51-,52+,54+,57?,58+,60-,61+,62+,63-,67-,68+,75-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCSUEITWRRFFMN-LPIXFUNRSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2CC(C(=CC=CC=CC(CC(C(=O)C(C(C(=CC(C(=O)CC(OC(=O)C3CCCCN3C(=O)C(=O)C1(O2)O)C(C)CC4CCC(C(C4)OC)OCCOCC5=CN(N=N5)CCOCCOCCNC6=CC=CC7=C6C(=O)N(C7=O)C8CCC(=O)NC8=O)C)C)O)OC)C)C)C)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@H]2C[C@@H](/C(=C\C=C/C=C\[C@H](C[C@H](C(=O)[C@@H]([C@@H](/C(=C\[C@H](C(=O)C[C@H](OC(=O)[C@@H]3CCCCN3C(=O)C(=O)[C@@]1(O2)O)[C@H](C)C[C@@H]4CC[C@H]([C@@H](C4)OC)OCCOCC5=CN(N=N5)CCOCCOCCNC6=CC=CC7=C6C(=O)N(C7=O)C8CCC(=O)NC8=O)C)/C)O)OC)C)C)/C)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C75H107N7O20 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1426.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of FKBP12 PROTAC RC32

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Proteolysis targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to hijack the cell's natural protein disposal machinery to eliminate disease-causing proteins. This guide provides a comprehensive technical overview of RC32, a potent and selective PROTAC designed to induce the degradation of FKBP12 (12-kDa FK506-binding protein). RC32 is a heterobifunctional molecule composed of Rapamycin, a high-affinity ligand for FKBP12, and Pomalidomide, which recruits the Cereblon (CRBN) E3 ubiquitin ligase.[1][2] By inducing the proximity of FKBP12 to the E3 ligase complex, RC32 triggers the ubiquitination and subsequent proteasomal degradation of FKBP12. This guide will delve into the core mechanism of action of RC32, present key preclinical data in a structured format, provide detailed experimental protocols for relevant assays, and visualize the critical pathways and workflows.

Core Mechanism of Action

The fundamental mechanism of RC32 relies on the PROTAC technology, which converts a target-binding event into a degradation signal. This process can be broken down into several key steps:

-

Ternary Complex Formation: RC32, being a heterobifunctional molecule, simultaneously binds to both FKBP12 and the Cereblon (CRBN) E3 ubiquitin ligase.[1] The Rapamycin moiety of RC32 engages FKBP12, while the Pomalidomide component binds to CRBN, a substrate receptor of the CUL4-DDB1-RBX1 E3 ubiquitin ligase complex.[1] This tripartite association forms a key ternary complex of FKBP12-RC32-CRBN.

-

Ubiquitination of FKBP12: The formation of the ternary complex brings FKBP12 into close proximity with the recruited E3 ligase machinery. This proximity enables the E2 ubiquitin-conjugating enzyme associated with the E3 ligase complex to efficiently transfer ubiquitin molecules to surface-exposed lysine residues on the FKBP12 protein. This results in the formation of a polyubiquitin chain on FKBP12.

-

Proteasomal Degradation: The polyubiquitin chain acts as a recognition signal for the 26S proteasome, the cell's primary machinery for degrading unwanted or misfolded proteins. The proteasome recognizes, unfolds, and degrades the polyubiquitinated FKBP12 into small peptides, effectively eliminating the protein from the cell.

-

Catalytic Cycle: After inducing the degradation of an FKBP12 molecule, RC32 is released and can engage another FKBP12 and CRBN molecule, thus acting catalytically to induce the degradation of multiple target proteins.

A key advantage of RC32 is its ability to induce degradation of FKBP12 without exhibiting the immunosuppressive activities associated with its parent molecule, Rapamycin. While Rapamycin inhibits the mTOR pathway, RC32-mediated degradation of FKBP12 does not affect mTOR signaling.

Quantitative Data Presentation

The following tables summarize the key quantitative data reported for the FKBP12 PROTAC RC32.

Table 1: In Vitro Degradation Efficacy of RC32

| Cell Line | DC50 (nM) | Time Point (hours) |

| Jurkat | ~0.3 | 12 |

| Hep3B | 0.9 | Not Specified |

| HuH7 | 0.4 | Not Specified |

DC50: The concentration of the compound that results in 50% degradation of the target protein.

Table 2: In Vivo Administration and Efficacy of RC32

| Animal Model | Dosage | Administration Route | Dosing Schedule | Outcome |

| Mice | 30 mg/kg | Intraperitoneal (i.p.) | Twice a day for 1 day | Degraded FKBP12 in most organs except the brain. |

| Mice | 60 mg/kg | Oral | Twice a day for 1 day | Significantly degraded FKBP12. |

| Bama Pigs (20 kg) | 8 mg/kg | Intraperitoneal (i.p.) | Twice a day for 2 days | Efficiently degraded FKBP12 in most organs. |

| Rhesus Monkeys | 8 mg/kg | Intraperitoneal (i.p.) | Twice a day for 3 days | Efficiently degraded FKBP12 in the heart, liver, kidney, spleen, lung, and stomach. |

Experimental Protocols

Western Blotting for FKBP12 Degradation

This protocol outlines the general steps to assess RC32-mediated degradation of FKBP12 in cell culture.

Materials:

-

Cell line of interest (e.g., Jurkat, Hep3B)

-

RC32 (MedChemExpress, HY-10219)

-

DMSO (vehicle control)

-

Cell culture medium and supplements

-

Phosphate-buffered saline (PBS)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody: anti-FKBP12

-

Secondary antibody: HRP-conjugated anti-rabbit or anti-mouse IgG

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Seeding and Treatment:

-

Plate cells at a suitable density to ensure they are in the logarithmic growth phase at the time of treatment.

-

Allow cells to adhere overnight.

-

Prepare serial dilutions of RC32 in cell culture medium. A final concentration range of 0.1 nM to 1000 nM is recommended.

-

Treat cells with varying concentrations of RC32 or DMSO (vehicle control) for the desired time (e.g., 12 or 24 hours).

-

-

Cell Lysis and Protein Quantification:

-

After treatment, wash the cells with ice-cold PBS.

-

Lyse the cells with RIPA buffer on ice for 30 minutes.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Normalize the protein concentration of all samples and prepare them for loading by adding Laemmli sample buffer and boiling.

-

Load equal amounts of protein per lane on an SDS-PAGE gel.

-

Perform electrophoresis to separate the proteins by size.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-FKBP12 antibody overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

Apply the chemiluminescent substrate and capture the signal using an imaging system.

-

Quantify band intensities to determine the extent of FKBP12 degradation.

-

In Vivo FKBP12 Degradation Study in Mice

This protocol provides a general framework for assessing the in vivo efficacy of RC32. All animal experiments should be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.

Materials:

-

Male C57BL/6 mice (or other appropriate strain)

-

RC32

-

Vehicle solution (e.g., DMSO, PEG300, Tween-80, saline)

-

Syringes and needles for administration

-

Anesthesia

-

Surgical tools for tissue collection

-

Liquid nitrogen or dry ice for snap-freezing tissues

-

Homogenizer

-

Lysis buffer and protein quantification reagents

Procedure:

-

Animal Acclimation and Grouping:

-

Acclimate mice to the facility for at least one week before the experiment.

-

Randomly assign mice to treatment and vehicle control groups.

-

-

RC32 Formulation and Administration:

-

Prepare the dosing solution of RC32 in a suitable vehicle.

-

Administer RC32 or vehicle to the mice via the desired route (e.g., intraperitoneal injection or oral gavage) at the specified dose and schedule (e.g., 30 mg/kg, twice a day).

-

-

Tissue Collection and Processing:

-

At the end of the treatment period, euthanize the mice.

-

Immediately dissect the desired organs (e.g., liver, kidney, heart, spleen).

-

Rinse the tissues with cold PBS and snap-freeze them in liquid nitrogen.

-

Store the tissues at -80°C until further analysis.

-

For protein analysis, homogenize the frozen tissues in lysis buffer.

-

Centrifuge the homogenates to remove debris and collect the supernatant.

-

-

Analysis of FKBP12 Levels:

-

Determine the protein concentration of the tissue lysates.

-

Analyze the levels of FKBP12 in the tissue lysates by Western blotting as described in Protocol 3.1.

-

Mandatory Visualizations

Caption: Mechanism of action of the this compound.

Caption: Workflow for assessing FKBP12 degradation via Western Blot.

Conclusion

The this compound is a powerful research tool and a promising therapeutic candidate that exemplifies the potential of targeted protein degradation. Its ability to potently and selectively degrade FKBP12 both in vitro and in vivo, without the immunosuppressive effects of its parent compound, opens up new avenues for studying the function of FKBP12 and for developing novel treatments for diseases where FKBP12 plays a critical role. The data and protocols presented in this guide provide a solid foundation for researchers and drug developers to further explore and utilize this innovative molecule.

References

RC32 PROTAC structure and chemical properties

Disclaimer: As of November 2025, there is no publicly available scientific literature or data corresponding to a PROTAC specifically designated "RC32." The following guide is a structured template demonstrating the expected content and format for such a technical document, based on the general principles of PROTAC technology. The specific details for RC32 cannot be populated without access to proprietary or unpublished research data.

Executive Summary

This document provides a comprehensive technical overview of the Proteolysis Targeting Chimera (PROTAC), RC32. It is intended for researchers, scientists, and drug development professionals. The guide will cover the core aspects of RC32, including its structure, chemical properties, mechanism of action, and relevant experimental data and protocols. All quantitative information is presented in standardized tables, and key processes are visualized using Graphviz diagrams.

Molecular Structure and Chemical Properties

The fundamental characteristics of RC32, from its constituent parts to its overall physicochemical properties, are crucial for understanding its behavior and potential as a therapeutic agent.

Core Structure

A PROTAC molecule is a heterobifunctional chimera, comprising three key components: a ligand for an E3 ubiquitin ligase, a ligand for the protein of interest (POI), and a linker connecting them. The specific moieties for RC32 would be detailed here.

Chemical Properties

The physicochemical properties of RC32 are critical for its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its cell permeability and target engagement.

| Property | Value | Measurement Method | Reference |

| Molecular Weight | Data not available | Data not available | Data not available |

| LogP | Data not available | Data not available | Data not available |

| Topological Polar Surface Area (TPSA) | Data not available | Data not available | Data not available |

| Aqueous Solubility | Data not available | Data not available | Data not available |

| pKa | Data not available | Data not available | Data not available |

| Chemical Stability (t½ in PBS) | Data not available | Data not available | Data not available |

| Microsomal Stability (t½) | Data not available | Data not available | Data not available |

Mechanism of Action

RC32 is designed to induce the degradation of a specific protein of interest through the ubiquitin-proteasome system. This section would detail the targeted signaling pathway and the workflow of RC32-mediated protein degradation.

Targeted Signaling Pathway

This diagram would illustrate the biological pathway in which the target protein of RC32 is involved.

Caption: Hypothetical signaling cascade involving the RC32 target protein.

RC32-Mediated Protein Degradation Workflow

This diagram illustrates the step-by-step process by which RC32 facilitates the ubiquitination and subsequent degradation of its target protein.

A Technical Guide to a Novel PROTAC Targeting FKBP12 for Degradation

For Researchers, Scientists, and Drug Development Professionals

Introduction

The targeted degradation of proteins has emerged as a powerful therapeutic modality, offering the potential to address disease targets previously considered "undruggable." Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that harness the cell's own ubiquitin-proteasome system to selectively eliminate target proteins.[1][2][3] This guide focuses on the development and characterization of a novel PROTAC designed to induce the degradation of FK506-binding protein 12 (FKBP12).

FKBP12 is a ubiquitously expressed peptidyl-prolyl isomerase that plays a role in various cellular processes, including protein folding, receptor signaling, and cell cycle progression.[4][5] Its involvement in pathways associated with cancer and other diseases has made it an attractive therapeutic target. Traditional inhibition of FKBP12 with small molecules like FK506 (tacrolimus) can lead to immunosuppressive effects due to the inhibition of calcineurin. PROTAC-mediated degradation of FKBP12 offers a promising alternative, potentially avoiding these off-target effects while still modulating downstream signaling pathways.

This technical guide provides an in-depth overview of a novel FKBP12-targeting PROTAC, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological pathways and experimental workflows.

Quantitative Data Summary

The efficacy of novel FKBP12-targeting PROTACs has been evaluated through various in vitro assays. The following tables summarize the key quantitative data for two novel PROTACs, 5a1 and 6b4, and a commercially available PROTAC, RC32, as well as another potent degrader, dFKBP-1.

Table 1: In Vitro Degradation of FKBP12

| Compound | Cell Line | Concentration | FKBP12 Reduction |

| 5a1 | Multiple Myeloma Cells | Not Specified | Most efficient degradation |

| 6b4 | Multiple Myeloma Cells | Not Specified | Potent degradation |

| RC32 | Multiple Myeloma Cells | Not Specified | Potent degradation |

| dFKBP-1 | MV4;11 | 0.1 µM | >80% |

| dFKBP-1 | MV4;11 | 0.01 µM | ~50% |

Table 2: Biological Activity of FKBP12 PROTACs in Multiple Myeloma Cells

| Compound | Assay | Result |

| 5a1 | BMP-induced SMAD activity | Strong potentiation |

| 5a1 | Apoptosis | Strong potentiation |

| 5a1 | Calcineurin activity | No inhibition |

| FK506 | BMP-induced SMAD activity | Similar potentiation to 5a1 |

| FK506 | Calcineurin activity | Inhibition |

Experimental Protocols

This section details the methodologies for key experiments used to characterize the novel FKBP12-targeting PROTACs.

Cell Culture and Reagents

-

Cell Lines: Human multiple myeloma cell lines (e.g., INA-6) and other relevant cell lines (e.g., MV4;11, 293FT) are used.

-

Culture Conditions: Cells are cultured in appropriate media (e.g., RPMI-1640) supplemented with fetal bovine serum, L-glutamine, and penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

PROTACs and Control Compounds: Novel PROTACs (5a1, 6b4), control PROTACs (RC32, SelDeg51), and FK506 are dissolved in DMSO to create stock solutions and then diluted to the final concentrations in cell culture media.

Western Blotting for FKBP12 Degradation

This protocol is used to quantify the reduction in FKBP12 protein levels following PROTAC treatment.

-

Cell Treatment: Plate cells at a desired density and treat with varying concentrations of the PROTACs or vehicle control (DMSO) for a specified duration (e.g., 24 hours).

-

Cell Lysis: Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on a polyacrylamide gel and transfer to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

-

Incubate the membrane with a primary antibody specific for FKBP12 overnight at 4°C.

-

Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Use an anti-GAPDH or anti-β-actin antibody as a loading control.

-

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantification: Densitometrically analyze the bands to quantify the relative FKBP12 protein levels.

Cell Viability Assay

This assay measures the effect of FKBP12 degradation on cell proliferation and survival.

-

Cell Seeding: Seed cells in 96-well plates at a suitable density.

-

Treatment: Treat the cells with the PROTACs in the presence or absence of bone morphogenetic proteins (BMPs), such as BMP4 or BMP6.

-

Incubation: Incubate the plates for a specified period (e.g., 72 hours).

-

Viability Measurement: Add a viability reagent (e.g., CellTiter-Glo®) to the wells and measure the luminescence, which is proportional to the number of viable cells.

-

Data Analysis: Normalize the results to the vehicle-treated control to determine the percentage of cell viability.

SMAD Activity Assay

This assay assesses the potentiation of BMP-induced signaling upon FKBP12 degradation.

-

Cell Treatment: Treat cells with the PROTAC or FK506 for a defined period before stimulating with a BMP (e.g., BMP6).

-

Western Blotting: Perform western blotting as described above, using primary antibodies against phosphorylated SMAD1/5 (pSMAD1/5) and total SMAD1/5.

-

Data Analysis: Quantify the ratio of pSMAD1/5 to total SMAD1/5 to determine the level of SMAD activation.

CRISPR/Cas9-mediated Gene Knockout

This protocol is used to generate FKBP12 knockout cells to validate the on-target effects of the PROTACs.

-

Guide RNA Design: Design and clone a guide RNA targeting the FKBP1A gene (which encodes FKBP12) into a Cas9-expressing vector.

-

Transfection: Transfect the target cells with the CRISPR/Cas9 plasmid.

-

Selection and Clonal Isolation: Select for transfected cells and isolate single-cell clones.

-

Validation: Screen the clones for FKBP12 knockout by western blotting and genomic DNA sequencing.

Visualizations

The following diagrams illustrate key concepts and workflows related to the FKBP12-targeting PROTAC.

Caption: Mechanism of action of an FKBP12-targeting PROTAC.

Caption: FKBP12's role in the BMP signaling pathway.

Caption: A typical workflow for Western blot analysis.

References

- 1. scholarscompass.vcu.edu [scholarscompass.vcu.edu]

- 2. cdn.technologynetworks.com [cdn.technologynetworks.com]

- 3. Affinity and cooperativity modulate ternary complex formation to drive targeted protein degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. cancer-research-network.com [cancer-research-network.com]

- 5. FKBP12-targeting Protein Degrader Ligand Design Service - Creative Biolabs [creative-biolabs.com]

An In-depth Technical Guide to the Ternary Complex of RC32, FKBP12, and Cereblon

Authored for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality that leverages the cell's own ubiquitin-proteasome system to selectively degrade target proteins.[1] This guide provides a detailed technical overview of RC32, a heterobifunctional PROTAC designed to induce the degradation of FK506-binding protein 12 (FKBP12). RC32 is composed of rapamycin, a high-affinity ligand for FKBP12, and pomalidomide, a ligand for the E3 ubiquitin ligase substrate receptor Cereblon (CRBN), joined by a polyethylene glycol linker.[2][3] By simultaneously binding both FKBP12 and CRBN, RC32 facilitates the formation of a ternary complex, leading to the polyubiquitination of FKBP12 and its subsequent degradation by the proteasome.[1][2] This document details the mechanism of action, summarizes key quantitative data, provides in-depth experimental protocols for studying the complex, and visualizes the associated biological and experimental workflows.

Mechanism of Action

The fundamental mechanism of RC32 is to function as a molecular bridge, inducing proximity between FKBP12 and the CRL4^CRBN^ E3 ubiquitin ligase complex. The process can be delineated into several key steps:

-

Binary Complex Formation : The rapamycin moiety of RC32 binds to the target protein, FKBP12, while the pomalidomide moiety binds to CRBN, a component of the Cullin-RING E3 ubiquitin ligase complex.

-

Ternary Complex Assembly : These interactions facilitate the formation of a stable RC32-FKBP12-CRBN ternary complex. This assembly brings the E3 ligase machinery into close proximity with FKBP12, which acts as a "neosubstrate".

-

Polyubiquitination : Within the ternary complex, the E3 ligase catalyzes the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine residues on the surface of FKBP12.

-

Proteasomal Degradation : The resulting polyubiquitin chain on FKBP12 serves as a recognition signal for the 26S proteasome, which then unfolds and degrades the target protein.

A significant feature of RC32 is its selectivity. While rapamycin is known to modulate the mTOR signaling pathway, RC32-mediated degradation of FKBP12 has been shown to occur without affecting the phosphorylation of downstream mTOR targets like S6K and S6. This suggests that RC32 can be used to delineate the mTOR-independent functions of FKBP12.

Quantitative Data Summary

The efficacy of a PROTAC is determined by several key quantitative parameters, including binding affinities of the individual ligands and the degradation efficiency in a cellular context. The table below summarizes the available data for the RC32 system.

| Parameter | Molecule(s) | Value | Assay Type | Reference |

| Binding Affinity (Kd) | Rapamycin to FKBP12 | 0.2 nM | Not Specified | |

| Degradation Potency (DC50) | RC32 on FKBP12 | ~10 nM | Western Blot (Jurkat cells, 12h) |

Note: Detailed biophysical data for the ternary complex, such as the dissociation constant (Kd) of the complete RC32-FKBP12-CRBN assembly and the cooperativity factor (alpha), are not available in the reviewed literature. Such data would typically be acquired via techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC).

Key Experimental Methodologies

The characterization of the RC32-FKBP12-CRBN ternary complex and its downstream effects relies on a suite of biochemical and cell-based assays. Detailed protocols for the most critical experiments are provided below.

Protocol: Western Blot for Cellular FKBP12 Degradation

This protocol is used to quantify the reduction of FKBP12 protein levels in cells following treatment with RC32. It is essential for determining key parameters like DC50 and Dmax.

1. Cell Culture and Treatment:

-

Culture cells (e.g., Jurkat cells) in appropriate media to ~70-80% confluency.

-

Prepare serial dilutions of RC32 in culture media. For a dose-response experiment, concentrations might range from 0.1 nM to 10 µM.

-

Treat cells with the RC32 dilutions or vehicle control (e.g., DMSO) for a specified time (e.g., 12 hours).

-

For mechanistic validation, pre-treat cells with a proteasome inhibitor (e.g., 1 µM Bortezomib) or competitive ligands (e.g., 10 µM Rapamycin or 10 µM Pomalidomide) for 2-3 hours before adding RC32.

2. Cell Lysis and Protein Quantification:

-

Harvest cells by centrifugation and wash once with ice-cold PBS.

-

Lyse the cell pellet in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Incubate on ice for 30 minutes with periodic vortexing.

-

Clarify the lysate by centrifuging at ~14,000 x g for 15 minutes at 4°C.

-

Transfer the supernatant to a new tube and determine the protein concentration using a BCA or Bradford assay.

3. SDS-PAGE and Western Blotting:

-

Normalize protein amounts for all samples (e.g., 20-30 µg per lane) and prepare with Laemmli sample buffer.

-

Separate proteins on a 4-20% Tris-Glycine polyacrylamide gel.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against FKBP12 overnight at 4°C.

-

Incubate with a primary antibody for a loading control (e.g., ß-Actin or GAPDH) to ensure equal protein loading.

-

Wash the membrane 3 times with TBST.

-

Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane 3 times with TBST.

-

Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager.

4. Data Analysis:

-

Quantify band intensities using densitometry software (e.g., ImageJ).

-

Normalize the FKBP12 band intensity to the corresponding loading control band intensity.

-

Plot the normalized FKBP12 levels against the log of RC32 concentration to determine the DC50 value.

Protocol: Co-Immunoprecipitation (Co-IP) to Confirm Ternary Complex Formation

This protocol aims to demonstrate the RC32-dependent interaction between FKBP12 and CRBN in a cellular context.

1. Cell Culture and Treatment:

-

Grow a sufficient number of cells (e.g., HEK293T) to obtain at least 1-2 mg of total protein per Co-IP sample.

-

Treat cells with an effective concentration of RC32 (e.g., 100 nM) or vehicle control for a short duration (e.g., 2-4 hours) to capture the intact complex before significant degradation occurs.

2. Cell Lysis:

-

Harvest and wash cells as described previously.

-

Lyse cells in a non-denaturing Co-IP lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40 or 0.5% Triton X-100) supplemented with protease inhibitors.

-

Perform lysis on ice for 30 minutes, followed by clarification via centrifugation.

3. Immunoprecipitation:

-

Pre-clear the lysate by incubating with Protein A/G magnetic beads for 1 hour at 4°C to reduce non-specific binding.

-

Transfer the supernatant to a new tube. Set aside a small aliquot as the "Input" control.

-

Add 2-5 µg of a primary antibody targeting one component of the complex (e.g., anti-CRBN antibody) or an isotype control IgG.

-

Incubate with gentle rotation for 4 hours to overnight at 4°C.

-

Add pre-washed Protein A/G magnetic beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C to capture the immune complexes.

4. Washing and Elution:

-

Pellet the beads using a magnetic stand and discard the supernatant.

-

Wash the beads 3-5 times with ice-cold Co-IP lysis buffer to remove non-specifically bound proteins.

-

After the final wash, elute the bound proteins by resuspending the beads in 1X Laemmli sample buffer and boiling for 5-10 minutes.

5. Analysis:

-

Analyze the eluates and input samples by Western blotting as described in Protocol 4.1.

-

Probe separate membranes for FKBP12, CRBN, and a component of the CRL4 complex like DDB1.

-

A successful Co-IP will show the presence of FKBP12 in the sample immunoprecipitated with the anti-CRBN antibody, specifically in the RC32-treated sample and not in the vehicle or IgG controls.

Protocol: Surface Plasmon Resonance (SPR) for Ternary Complex Analysis (General)

SPR is a powerful biophysical technique to measure the real-time binding kinetics and affinities of molecular interactions. This generalized protocol describes how it could be applied to the RC32 system.

1. Chip Preparation:

-

Immobilize a high-purity recombinant CRBN/DDB1 protein complex onto a CM5 sensor chip surface using standard amine coupling chemistry. One flow cell should be left blank or immobilized with a control protein to serve as a reference.

2. Binary Interaction Analysis:

-

To measure the RC32-CRBN interaction, inject serial dilutions of RC32 over the CRBN-functionalized and reference flow cells and record the binding response.

-

To measure the FKBP12-RC32 interaction, a different experimental setup would be needed, potentially by immobilizing FKBP12.

3. Ternary Complex Analysis:

-

To assess ternary complex formation and stability, two approaches can be used:

- Sequential Injection: First, inject a saturating concentration of RC32 over the CRBN surface to form the binary complex. Following this, inject serial dilutions of recombinant FKBP12 in a buffer containing the same concentration of RC32. The additional binding response corresponds to the formation of the ternary complex.

- Co-injection: Inject pre-incubated mixtures of a fixed concentration of FKBP12 and varying concentrations of RC32 over the CRBN surface.

-

Regenerate the sensor chip surface between cycles using a low pH buffer (e.g., glycine-HCl, pH 2.5).

4. Data Analysis:

-

Subtract the reference flow cell data from the active flow cell data to correct for bulk refractive index changes.

-

Fit the resulting sensorgrams to appropriate binding models (e.g., 1:1 Langmuir for binary, or ternary complex models) to determine kinetic parameters (kon, koff) and the equilibrium dissociation constant (Kd).

Conclusion and Future Directions

RC32 is a potent and specific PROTAC that effectively induces the proteasomal degradation of FKBP12 by forming a ternary complex with the E3 ligase Cereblon. The methodologies outlined in this guide provide a robust framework for characterizing its mechanism of action, from cellular degradation assays to biophysical confirmation of the key protein-protein interactions.

Future research should focus on obtaining high-resolution structural data of the complete RC32-FKBP12-CRBN complex through X-ray crystallography or cryo-EM. This would provide critical insights into the specific molecular contacts that stabilize the complex and could guide the rational design of next-generation PROTACs with improved potency, selectivity, and pharmacokinetic properties. Furthermore, comprehensive proteomic studies would be valuable to confirm the selectivity of RC32 on a global scale and to uncover any potential off-target degradation events.

References

The Role of FKBP12 in Immunosuppression and Calcineurin Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 12-kDa FK506-binding protein (FKBP12) is a ubiquitously expressed intracellular receptor that plays a pivotal role in mediating the immunosuppressive effects of the macrolide drugs tacrolimus (FK506) and sirolimus (rapamycin). By forming high-affinity complexes with these drugs, FKBP12 gains the ability to interact with and inhibit key signaling molecules, primarily the serine/threonine phosphatase calcineurin and the mechanistic target of rapamycin (mTOR). This technical guide provides an in-depth exploration of the molecular mechanisms underlying FKBP12-mediated immunosuppression, with a focus on its interaction with the calcineurin signaling pathway. We will delve into the formation of the FKBP12-drug-target ternary complexes, present quantitative data on binding affinities, detail key experimental protocols for studying these interactions, and provide visual representations of the involved signaling pathways and experimental workflows.

Introduction: FKBP12 as a Key Immunophilin

FKBP12 belongs to the family of immunophilins, proteins that possess peptidyl-prolyl isomerase (PPIase) activity and serve as the intracellular receptors for immunosuppressive drugs.[1] While the PPIase activity of FKBP12 is involved in protein folding, its role in immunosuppression is independent of this enzymatic function.[2] Instead, the immunosuppressive actions of drugs like tacrolimus and sirolimus are a "gain-of-function" mechanism, where the drug-FKBP12 complex acquires the ability to bind to and inhibit downstream targets.[3]

The two primary pathways targeted by FKBP12-drug complexes are:

-

The Calcineurin-NFAT Pathway: The FKBP12-tacrolimus complex binds to and inhibits calcineurin, a crucial phosphatase in T-cell activation.[2][4]

-

The mTOR Pathway: The FKBP12-sirolimus complex binds to the FRB domain of mTOR, a kinase that regulates cell growth, proliferation, and survival.

This guide will primarily focus on the calcineurin signaling axis, a cornerstone of modern immunosuppressive therapies.

The Calcineurin-NFAT Signaling Pathway and its Inhibition by the FKBP12-Tacrolimus Complex

Calcineurin is a calcium and calmodulin-dependent serine/threonine phosphatase. In T-lymphocytes, activation of the T-cell receptor (TCR) leads to an increase in intracellular calcium levels, which in turn activates calcineurin. Activated calcineurin then dephosphorylates the Nuclear Factor of Activated T-cells (NFAT) transcription factors. This dephosphorylation exposes a nuclear localization signal on NFAT, leading to its translocation into the nucleus, where it activates the transcription of genes essential for T-cell activation and immune response, including interleukin-2 (IL-2).

The immunosuppressant tacrolimus (FK506) disrupts this critical signaling cascade. Tacrolimus first binds with high affinity to the cytosolic protein FKBP12. This binding event induces a conformational change in both the drug and the protein, creating a novel composite surface on the FKBP12-tacrolimus complex. This new surface is recognized by and binds to a hydrophobic groove on calcineurin, sterically hindering the access of substrates like NFAT to the phosphatase active site. This inhibition of calcineurin's phosphatase activity prevents NFAT dephosphorylation and its subsequent nuclear translocation, ultimately blocking the transcription of IL-2 and other key cytokines, thereby suppressing the immune response.

The mTOR Signaling Pathway and its Inhibition by the FKBP12-Sirolimus Complex

The mechanistic target of rapamycin (mTOR) is a serine/threonine kinase that exists in two distinct complexes, mTORC1 and mTORC2. mTORC1 is a master regulator of cell growth and proliferation. The immunosuppressant sirolimus (rapamycin) exerts its effects by first binding to FKBP12. The resulting FKBP12-sirolimus complex then binds to the FKBP12-Rapamycin Binding (FRB) domain of mTOR, specifically within the mTORC1 complex. This binding does not directly inhibit the catalytic activity of mTOR but rather acts as an allosteric inhibitor, preventing the interaction of mTORC1 with its substrates, such as S6 kinase 1 (S6K1) and 4E-binding protein 1 (4E-BP1). This disruption of mTORC1 signaling leads to the inhibition of protein synthesis and cell cycle progression, ultimately causing immunosuppression.

Quantitative Data on Binding Affinities

The formation of the ternary complex is a critical determinant of the immunosuppressive activity of tacrolimus and sirolimus. The binding affinities of these drugs to FKBP12 and the subsequent affinity of the binary complex for their respective targets have been quantified using various biophysical techniques.

| Ligand | Target | Method | Kd / Ki (nM) | Reference(s) |

| Tacrolimus (FK506) | FKBP12 | Not Specified | 0.4 | |

| Tacrolimus (FK506) | FKBP12 | Not Specified | ~1.7 (Ki) | |

| Sirolimus (Rapamycin) | FKBP12 | Not Specified | 0.3-0.6 | |

| Everolimus (RAD001) | FKBP12 | Not Specified | High Affinity | |

| Pimecrolimus (Ascomycin) | FKBP12 | Not Specified | High Affinity | |

| WDB002 | FKBP12 | Not Specified | ~4 | |

| FKBP12-Tacrolimus Complex | Calcineurin | Not Specified | High Affinity | |

| FKBP12-Sirolimus Complex | mTOR (FRB domain) | Not Specified | High Affinity | |

| Antascomicins A-E | FKBP12 | Not Specified | Nanomolar range | |

| AG5473 | FKBP12 | Not Specified | 84 | |

| AG5507 | FKBP12 | Not Specified | 54 |

Table 1: Binding Affinities of Various Ligands to FKBP12 and Ternary Complexes.

Key Experimental Protocols

The study of FKBP12-mediated immunosuppression relies on a variety of in vitro and cell-based assays. Below are detailed methodologies for three key experiments.

Co-Immunoprecipitation (Co-IP) of the FKBP12-Calcineurin Complex

This protocol is designed to demonstrate the interaction between FKBP12 and calcineurin in the presence of tacrolimus.

Experimental Workflow:

Methodology:

-

Cell Culture and Treatment: Culture a suitable T-cell line (e.g., Jurkat) to a density of 1-2 x 106 cells/mL. Treat the cells with an appropriate concentration of tacrolimus (e.g., 100 nM) or a vehicle control (e.g., DMSO) for a specified time (e.g., 1-2 hours) at 37°C.

-

Cell Lysis: Harvest the cells by centrifugation and wash with ice-cold PBS. Lyse the cells in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, supplemented with protease and phosphatase inhibitors). Incubate on ice for 30 minutes with occasional vortexing.

-

Pre-clearing: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Transfer the supernatant to a new tube. Add Protein A/G agarose or magnetic beads and incubate for 1 hour at 4°C on a rotator to reduce non-specific binding.

-

Immunoprecipitation: Pellet the beads and transfer the pre-cleared lysate to a new tube. Add a primary antibody specific for FKBP12 and incubate overnight at 4°C with gentle rotation.

-

Complex Capture: Add fresh Protein A/G beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C to capture the immune complexes.

-

Washing: Pellet the beads by centrifugation and discard the supernatant. Wash the beads three to five times with ice-cold lysis buffer to remove non-specifically bound proteins.

-

Elution: Resuspend the beads in SDS-PAGE sample buffer and boil for 5-10 minutes to elute the proteins.

-

Western Blot Analysis: Separate the eluted proteins by SDS-PAGE and transfer them to a PVDF membrane. Probe the membrane with a primary antibody against calcineurin, followed by an appropriate HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate. The presence of a band corresponding to calcineurin in the tacrolimus-treated sample, but not in the vehicle control, confirms the drug-dependent interaction.

NFAT Reporter Gene Assay

This assay measures the activity of the calcineurin-NFAT signaling pathway by quantifying the expression of a reporter gene (e.g., luciferase) under the control of NFAT-responsive elements.

Experimental Workflow:

References

- 1. FK506 binding protein 12 mediates sensitivity to both FK506 and rapamycin in murine mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. What are FKBP inhibitors and how do they work? [synapse.patsnap.com]

- 3. FKBPs and the Akt/mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibition of calcineurin by a novel FK-506-binding protein - PubMed [pubmed.ncbi.nlm.nih.gov]

discovery and initial characterization of RC32 as an FKBP12 degrader

An In-depth Technical Guide: Discovery and Initial Characterization of RC32 as an FKBP12 Degrader

Introduction

Targeted protein degradation has emerged as a powerful therapeutic modality, offering the ability to eliminate disease-causing proteins rather than merely inhibiting them. This is often achieved using Proteolysis Targeting Chimeras (PROTACs), heterobifunctional molecules designed to hijack the cell's natural protein disposal system.[1][2] A PROTAC consists of a ligand that binds to a protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two.[1][3] This guide provides a comprehensive technical overview of RC32, a potent and selective PROTAC designed to induce the degradation of the 12-kDa FK506-binding protein (FKBP12).[4]

RC32 is composed of Rapamycin, a well-characterized high-affinity ligand for FKBP12, and Pomalidomide, a ligand for the Cereblon (CRBN) E3 ubiquitin ligase, joined by a polyethylene glycol linker. By bringing FKBP12 into close proximity with CRBN, RC32 triggers the ubiquitination and subsequent proteasomal degradation of FKBP12, making it a valuable tool for studying FKBP12 function and a potential therapeutic agent.

Mechanism of Action

The mechanism of RC32 is a stepwise process that co-opts the cellular ubiquitin-proteasome system (UPS) to specifically eliminate the FKBP12 protein.

-

Ternary Complex Formation : RC32, being a heterobifunctional molecule, simultaneously binds to the FKBP12 protein via its Rapamycin moiety and to the CRBN E3 ligase via its Pomalidomide moiety. This forms a transient ternary complex (FKBP12-RC32-CRBN).

-

Ubiquitination : The proximity induced by the ternary complex allows the E3 ligase to efficiently transfer ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine residues on the surface of the FKBP12 protein.

-

Proteasomal Degradation : The polyubiquitinated FKBP12 is then recognized by the 26S proteasome, the cell's primary machinery for degrading tagged proteins. The proteasome unfolds and degrades FKBP12 into small peptides, while RC32 is released and can catalyze further rounds of degradation.

Caption: RC32 mechanism of action workflow.

In Vitro Characterization

Degradation Potency and Kinetics

RC32 demonstrates potent and rapid degradation of FKBP12 across various cell lines. The half-maximal degradation concentration (DC50) is a key metric for evaluating PROTAC efficiency. In Jurkat cells, RC32 induced FKBP12 degradation with a DC50 of approximately 0.3 nM after a 12-hour treatment. In hepatocellular carcinoma (HCC) cell lines, it showed similar high potency, with DC50 values of 0.9 nM in Hep3B cells and 0.4 nM in HuH7 cells. The degradation is also rapid, with nearly complete elimination of FKBP12 achieved within 4 to 6 hours in HCC cells. Furthermore, the degradation effect is reversible; upon removal of RC32 from the cell culture, FKBP12 protein levels were fully restored within 96 hours.

| Cell Line [Species] | DC50 (nM) | Treatment Duration (hours) | Reference |

| Jurkat [Human] | ~0.3 | 12 | |

| Hep3B [Human] | 0.9 | Not Specified | |

| HuH7 [Human] | 0.4 | Not Specified |

Selectivity and Mechanism Validation

The selectivity of a PROTAC is crucial to minimize off-target effects. At low concentrations, RC32-mediated degradation was specific to FKBP12, with no significant degradation observed for other closely related FKBP family members like FKBP51 and FKBP11 in Jurkat cells.

Experiments confirmed that RC32's activity is dependent on the intended mechanism:

-

Proteasome Dependence : Pre-treatment of cells with proteasome inhibitors, such as bortezomib or carfilzomib, completely blocked the degradation of FKBP12 by RC32.

-

Ternary Complex Dependence : The addition of excess Rapamycin (to compete for FKBP12 binding) or Pomalidomide (to compete for CRBN binding) effectively rescued FKBP12 from degradation, confirming that the formation of the ternary complex is essential for its activity.

Functional Consequences of FKBP12 Degradation

FKBP12 is known to associate with and inhibit BMP type I receptors. By degrading FKBP12, RC32 releases this inhibition, leading to the activation of the BMP signaling pathway. This was demonstrated by a dose-dependent increase in the phosphorylation of Smad1/5/8, key downstream effectors of BMP signaling, in cells treated with RC32.

A significant advantage of RC32 over its parent compounds (Rapamycin and the related FK506) is its lack of immunosuppressive activity. While Rapamycin inhibits mTOR and FK506 inhibits Calcineurin, studies showed that RC32 treatment did not inhibit the phosphorylation of mTOR or its substrate S6K, nor did it block Calcineurin activity. This suggests that RC32 can be used to study the functions of FKBP12 that are independent of mTOR and Calcineurin signaling.

Caption: RC32 activates BMP signaling by degrading FKBP12.

In Vivo Characterization

The efficacy of RC32 was successfully demonstrated in multiple animal models, highlighting its potential for in vivo applications. Both intraperitoneal (i.p.) and oral administration resulted in robust and rapid degradation of FKBP12.

| Animal Model | Administration Route | Dosage | Duration | Outcome | Reference |

| Mice | Intraperitoneal (i.p.) | 30 mg/kg, twice daily | 1 day | Degrades FKBP12 in most organs (except brain). | |

| Mice | Oral | 60 mg/kg, twice daily | 1 day | Significant FKBP12 degradation. | |

| Bama Pigs | Intraperitoneal (i.p.) | 8 mg/kg, twice daily | 2 days | Efficient degradation in most organs examined. | |

| Rhesus Monkeys | Intraperitoneal (i.p.) | 8 mg/kg, twice daily | 3 days | Efficient degradation in heart, liver, kidney, etc. |

These studies establish RC32 as a chemical tool capable of achieving global protein knockdown in animals, from small rodents to non-human primates, providing a powerful alternative to genetic modification techniques.

Experimental Protocols

Cell Culture and Treatment

-

Cell Lines : Jurkat, Hep3B, and HuH7 cells were maintained in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and cultured in a humidified incubator at 37°C with 5% CO2.

-

RC32 Treatment : For degradation assays, cells were seeded in multi-well plates and allowed to adhere overnight. A stock solution of RC32 in DMSO was diluted to the desired final concentrations (e.g., 0.1 nM to 1000 nM) in fresh culture medium and added to the cells for the specified duration (e.g., 12 hours).

Immunoblotting (Western Blotting)

This protocol was used to quantify changes in FKBP12 protein levels following RC32 treatment.

-

Cell Lysis : After treatment, cells were washed with ice-cold PBS and lysed in RIPA buffer containing a protease inhibitor cocktail.

-

Protein Quantification : The total protein concentration of the lysates was determined using a BCA protein assay.

-

SDS-PAGE and Transfer : Equal amounts of protein (e.g., 20-30 µg) per sample were separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Antibody Incubation : The membrane was blocked (e.g., with 5% non-fat milk in TBST) for 1 hour at room temperature. It was then incubated overnight at 4°C with a primary antibody specific for FKBP12. A primary antibody for a loading control protein (e.g., ß-Actin) was also used to ensure equal protein loading.

-

Detection : After washing, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour. The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system. Band intensities were quantified using densitometry software.

Caption: Experimental workflow for immunoblotting.

In Vivo Administration

-

Animal Models : Male and female mice, Bama pigs, and rhesus monkeys were used in accordance with institutional animal care guidelines.

-

Formulation : For in vivo administration, RC32 was often prepared as a suspension. A typical formulation involves dissolving RC32 in DMSO to create a stock solution, which is then mixed with co-solvents such as PEG300 and Tween-80, and finally diluted with saline.

-

Dosing : The prepared formulation was administered to animals via intraperitoneal (i.p.) injection or oral gavage at the dosages and schedules specified in the characterization table above. Following the treatment period, animals were euthanized, and various organs were harvested for protein extraction and subsequent immunoblot analysis to assess FKBP12 degradation.

References

A Technical Guide to RC32-Mediated Degradation of FKBP12 for Protein Function Studies

For Researchers, Scientists, and Drug Development Professionals

Abstract

The targeted degradation of proteins offers a powerful approach to study protein function and has emerged as a promising therapeutic strategy. This technical guide provides an in-depth overview of RC32, a potent and specific degrader of the FK506-binding protein 12 (FKBP12). By harnessing the cell's natural protein disposal machinery, RC32 provides a robust method for acute, reversible, and in vivo applicable knockdown of FKBP12, enabling detailed investigation of its roles in various biological processes. This document outlines the mechanism of action of RC32, provides detailed protocols for its application in both in vitro and in vivo settings, and presents key quantitative data to guide experimental design.

Introduction to RC32 and Targeted Protein Degradation

Targeted protein degradation utilizes heterobifunctional molecules, such as Proteolysis Targeting Chimeras (PROTACs), to selectively eliminate proteins of interest. These molecules consist of a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. This induced proximity leads to the ubiquitination of the target protein and its subsequent degradation by the proteasome.

RC32 is a PROTAC designed to specifically degrade FKBP12.[1] It is composed of Rapamycin, which binds to FKBP12, and Pomalidomide, a ligand for the Cereblon (CRBN) E3 ubiquitin ligase.[1] This dual-binding capability allows RC32 to bring FKBP12 into close proximity with the CRBN E3 ligase, leading to its ubiquitination and degradation.[2] This chemical knockdown strategy offers several advantages over traditional genetic methods, including rapid and reversible protein depletion, and applicability across different species.[3]

Mechanism of Action of RC32

The mechanism of RC32-mediated degradation of FKBP12 involves the formation of a ternary complex between FKBP12, RC32, and the CRBN E3 ligase. This process can be summarized in the following steps:

-

Binding to FKBP12: The Rapamycin moiety of RC32 binds to the FKBP12 protein.

-

Recruitment of CRBN E3 Ligase: The Pomalidomide moiety of RC32 recruits the Cereblon E3 ubiquitin ligase complex.

-

Ternary Complex Formation: The binding of both FKBP12 and CRBN by RC32 results in the formation of a stable ternary complex.

-

Ubiquitination: Within the ternary complex, the E3 ligase facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine residues on the surface of FKBP12.

-

Proteasomal Degradation: The polyubiquitinated FKBP12 is recognized and degraded by the 26S proteasome.

-

Recycling of RC32: After degradation of the target protein, RC32 is released and can engage in another degradation cycle.

Quantitative Data on RC32 Efficacy

The potency and efficiency of RC32 in degrading FKBP12 have been quantified in various cell lines and in vivo models.

Table 1: In Vitro Degradation of FKBP12 by RC32

| Cell Line | DC50 (nM) | Time (hours) | Reference |

| Jurkat | ~0.3 | 12 | [1] |

| Hep3B | 0.9 | Not Specified | |

| HuH7 | 0.4 | Not Specified |

DC50: The concentration of RC32 required to degrade 50% of FKBP12.

Table 2: In Vivo Degradation of FKBP12 by RC32

| Animal Model | Dosage | Administration Route | Duration | Organs with Efficient Degradation | Reference |

| Mice | 30 mg/kg, twice a day | Intraperitoneal (i.p.) | 1 day | Most organs except brain | |

| Mice | 60 mg/kg, twice a day | Oral | 1 day | Significant degradation | |

| Bama Pigs (20kg) | 8 mg/kg, twice a day | i.p. | 2 days | Most organs examined | |

| Rhesus Monkeys | 8 mg/kg, twice a day | i.p. | 3 days | Heart, liver, kidney, spleen, lung, stomach |

Experimental Protocols

In Vitro FKBP12 Degradation Assay

This protocol describes the treatment of cultured cells with RC32 and subsequent analysis of FKBP12 levels by Western blotting.

Materials:

-

Jurkat cells (or other cell line of interest)

-

Complete culture medium (e.g., RPMI-1640 with 10% FBS)

-

RC32 (stock solution in DMSO)

-

Phosphate-buffered saline (PBS)

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membrane

-

Transfer buffer and apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against FKBP12

-

Primary antibody against a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate and imaging system

Procedure:

-

Cell Culture and Treatment:

-

Culture Jurkat cells in suspension to a density of approximately 1x10^6 cells/mL.

-

Prepare serial dilutions of RC32 in complete culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 100, 1000 nM). Include a vehicle control (DMSO).

-

Treat the cells with the RC32 dilutions and incubate for the desired time (e.g., 12 hours) at 37°C and 5% CO2.

-

-

Cell Lysis:

-

Harvest the cells by centrifugation.

-

Wash the cell pellet with ice-cold PBS.

-

Lyse the cells in ice-cold lysis buffer.

-

Clarify the lysate by centrifugation to remove cell debris.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

Western Blotting:

-

Normalize the protein concentrations and prepare samples for SDS-PAGE.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against FKBP12 overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

Incubate the membrane with the primary antibody for the loading control.

-

Wash and incubate with the appropriate secondary antibody.

-

Develop the blot using a chemiluminescent substrate and capture the image.

-

-

Data Analysis:

-

Quantify the band intensities for FKBP12 and the loading control.

-

Normalize the FKBP12 signal to the loading control.

-

Calculate the percentage of FKBP12 degradation relative to the vehicle control.

-

Plot the percentage of degradation against the RC32 concentration to determine the DC50 value.

-

In Vivo FKBP12 Degradation in Mice

This protocol provides a general guideline for the administration of RC32 to mice and subsequent analysis of FKBP12 degradation in various tissues.

Materials:

-

Mice (e.g., C57BL/6)

-

RC32

-

Vehicle (e.g., appropriate solvent for in vivo use)

-

Syringes and needles for administration (i.p. or oral gavage)

-

Tissue homogenization buffer with protease inhibitors

-

Homogenizer

-

Western blotting reagents (as listed in 4.1)

Procedure:

-

Animal Dosing:

-

Prepare the RC32 dosing solution in a suitable vehicle.

-

Administer RC32 to the mice via the desired route (e.g., intraperitoneal injection or oral gavage) at the specified dose and frequency. Include a vehicle control group.

-

-

Tissue Collection and Lysis:

-

At the end of the treatment period, euthanize the mice and harvest the desired tissues (e.g., heart, liver, kidney, spleen, lung).

-

Homogenize the tissues in ice-cold homogenization buffer.

-

Clarify the tissue lysates by centrifugation.

-

-

Protein Analysis:

-

Perform protein quantification and Western blotting as described in the in vitro protocol (Section 4.1) to determine the levels of FKBP12 in the different tissues.

-

Studying Protein Function with RC32: BMP Signaling and Hepcidin Expression

RC32-mediated degradation of FKBP12 has been utilized to study its role in signaling pathways. FKBP12 is a known negative regulator of the Bone Morphogenetic Protein (BMP) signaling pathway. Degradation of FKBP12 by RC32 leads to the activation of BMP signaling, which in turn upregulates the expression of hepcidin, a key regulator of iron homeostasis.

Assessing BMP Signaling Activation

Activation of the BMP signaling pathway can be assessed by measuring the phosphorylation of its downstream effectors, Smad1/5/8.

Protocol:

-

Treat cells with RC32 as described in Section 4.1.

-

Perform Western blotting as described, using primary antibodies specific for phosphorylated Smad1/5/8 (p-Smad1/5/8) and total Smad1/5/8.

-

An increase in the ratio of p-Smad1/5/8 to total Smad1/5/8 indicates activation of the BMP pathway.

Measuring Hepcidin Expression

The upregulation of hepcidin expression following RC32 treatment can be measured at both the mRNA and protein levels.

Protocol (mRNA level):

-

Treat cells or animals with RC32.

-

Isolate total RNA from cells or liver tissue.

-

Perform quantitative real-time PCR (qRT-PCR) using primers specific for the hepcidin gene (HAMP).

-

Normalize hepcidin expression to a housekeeping gene.

Protocol (protein level):

-

Collect cell culture supernatant or animal serum.

-

Measure hepcidin protein levels using a commercially available ELISA kit.

Conclusion

RC32 is a valuable chemical tool for the acute and specific degradation of FKBP12. This technical guide provides researchers with the necessary information and protocols to effectively utilize RC32 for studying the diverse functions of FKBP12 in various biological contexts. The ability to achieve rapid, reversible, and in vivo protein knockdown opens up new avenues for understanding complex cellular processes and for the validation of FKBP12 as a therapeutic target.

References

The Tipping Point: A Technical Guide to the Therapeutic Potential of FKBP12 Degradation in Oncology

For Researchers, Scientists, and Drug Development Professionals

Abstract

FK506-Binding Protein 12 (FKBP12) is a highly conserved peptidyl-prolyl isomerase that has emerged as a compelling, albeit complex, target in oncology.[1] Traditionally known as the intracellular receptor for immunosuppressants like tacrolimus and rapamycin, its multifaceted roles in key cancer-relevant signaling pathways—including TGF-β, mTOR, and MDM2-p53—have opened a new therapeutic window.[2][3][4] Simple inhibition of FKBP12 is often therapeutically intractable due to the immunosuppressive activity of its ligands.[5] However, the advent of targeted protein degradation, particularly through Proteolysis Targeting Chimeras (PROTACs), offers a novel strategy to eliminate the FKBP12 protein entirely, thereby decoupling its oncogenic functions from its immunosuppressive pharmacology. This guide provides an in-depth technical overview of the rationale, preclinical evidence, and key experimental methodologies underpinning the therapeutic potential of FKBP12 degradation in cancer.

Introduction: FKBP12's Dual Role in Cellular Signaling

FKBP12 is a ubiquitously expressed 12-kDa protein with enzymatic activity that assists in protein folding. Its significance in medicine was first established through its binding to immunosuppressive drugs. The FKBP12-tacrolimus complex inhibits calcineurin, a key activator of T-cells, while the FKBP12-rapamycin complex allosterically inhibits the master growth regulator, mTOR.

Beyond these interactions, FKBP12 is a crucial regulator of several signaling pathways implicated in cancer:

-

TGF-β Pathway: FKBP12 binds directly to the GS domain of the TGF-β type I receptor (TGFβRI), holding it in an inactive conformation and preventing ligand-independent signaling.

-

MDM2-p53 Axis: FKBP12 interacts with the C-terminal RING domain of the oncoprotein MDM2, disrupting its interaction with MDM4 and promoting MDM2's self-ubiquitination and degradation. This releases the tumor suppressor p53 from negative regulation.

-

BMP Signaling: In multiple myeloma, FKBP12 inhibits Bone Morphogenetic Protein (BMP) type I receptors. Its removal enhances BMP-induced SMAD1/5 activity, leading to apoptosis.

Targeting these functions with conventional inhibitors like tacrolimus (FK506) is unsuitable for cancer therapy due to potent immunosuppression. Targeted degradation provides a powerful alternative to eliminate the FKBP12 protein, thereby activating anti-tumor pathways without engaging the machinery of immunosuppression.

Mechanism of Action: Targeted Degradation via PROTACs

PROTACs are heterobifunctional molecules designed to hijack the cell's natural protein disposal system, the Ubiquitin-Proteasome System (UPS). An FKBP12-targeting PROTAC consists of three components: a ligand that binds to FKBP12, a ligand that recruits an E3 ubiquitin ligase (such as Cereblon or VHL), and a chemical linker connecting them.

The mechanism proceeds as follows:

-

The PROTAC simultaneously binds to FKBP12 and the E3 ligase, forming a ternary complex.

-

The proximity induced by the PROTAC allows the E3 ligase to transfer ubiquitin molecules from a charged E2 enzyme onto lysine residues on the surface of FKBP12.

-

The poly-ubiquitinated FKBP12 is recognized by the 26S proteasome.

-

The proteasome unfolds and degrades FKBP12 into small peptides, while the PROTAC is released to initiate another cycle.

This catalytic mode of action allows PROTACs to be effective at very low, substoichiometric concentrations.

Preclinical Data of FKBP12 Degraders

Several PROTACs targeting FKBP12 have been developed and evaluated in preclinical cancer models. These molecules demonstrate potent and specific degradation of FKBP12, leading to desired downstream anti-tumor effects.

Table 1: Degradation Potency of FKBP12 PROTACs

| Degrader | E3 Ligase Recruited | Cell Line | DC₅₀ (nM) | Max Degradation (Dₘₐₓ) | Time Point | Citation(s) |

| RC32 | Cereblon (CRBN) | Jurkat | ~0.3 | >95% | 12 h | |

| Hep3B | 0.9 | Not Reported | Not Reported | |||

| HuH7 | 0.4 | Not Reported | Not Reported | |||

| dFKBP-1 | Cereblon (CRBN) | MV4;11 | ~10 | >80% at 100 nM | Not Reported | |

| 5a1 | von Hippel-Lindau (VHL) | INA-6 | "lower pM range" | Not Reported | Not Reported | |

| 6b4 | von Hippel-Lindau (VHL) | INA-6 | "lower pM range" | Not Reported | Not Reported | |

| 22-SLF | FBXO22 | HEK293T | 500 | Not Reported | Not Reported |

Note: DC₅₀ is the concentration required to degrade 50% of the target protein.

Table 2: Phenotypic Effects of FKBP12 Degradation

| Cancer Type | Cell Line(s) | Key Finding | Therapeutic Rationale | Citation(s) |

| Multiple Myeloma | INA-6, others | Potentiated BMP6-induced apoptosis and SMAD1/5 activity. | Activation of tumor-suppressive BMP pathway. | |

| Leukemia | MV4;11 | Potent FKBP12 degradation achieved. | Sensitization to chemotherapy via MDM2 degradation. | |

| General | Various | Enhanced sensitivity to doxorubicin and nutlin-3. | Destabilization of MDM2, leading to p53 activation. |

A key advantage of the degradation approach is the durable pharmacodynamic effect. Due to the catalytic nature of PROTACs and the requirement for de novo protein synthesis to restore protein levels, the degradation of FKBP12 can last for an extended period after the compound has been cleared. For example, a single day of RC32 treatment in mice resulted in FKBP12 degradation that lasted for approximately one week.

Key Signaling Pathways and Therapeutic Rationale

Degradation of FKBP12 is hypothesized to exert anti-tumor effects primarily through the modulation of two critical signaling pathways.

Activation of the TGF-β/BMP Pathway

FKBP12 acts as a gatekeeper for the TGF-β type I receptor (TGFβRI/ALK5) and the BMP type I receptor (ALK2). By binding to the receptor's GS domain, FKBP12 prevents its phosphorylation by the type II receptor, thus inhibiting basal activity. Degrading FKBP12 removes this inhibitory brake, allowing for ligand-dependent (and potentially enhanced) activation of the downstream SMAD signaling cascade. In multiple myeloma, this leads to SMAD1/5 activation and subsequent apoptosis.

Destabilization of MDM2 and Activation of p53

FKBP12 directly binds to the E3 ligase MDM2, which is the primary negative regulator of the p53 tumor suppressor. This interaction promotes MDM2's auto-degradation. Consequently, the degradation of FKBP12 is predicted to stabilize MDM2, which would be a pro-tumorigenic effect. However, studies have shown that overexpression of FKBP12 sensitizes cancer cells to chemotherapy by promoting the degradation of MDM2 that is induced by DNA damage. This suggests a complex, context-dependent role. The therapeutic hypothesis for FKBP12 degradation in this context may rely on cancers where FKBP12 is overexpressed and contributes to MDM2 instability, or in combination therapies where the dynamics of the p53-MDM2 feedback loop are critical.

Key Experimental Protocols

Validating the efficacy and mechanism of an FKBP12 degrader requires a suite of standardized biochemical and cell-based assays.

Protocol: Western Blot for FKBP12 Degradation

This protocol is used to quantify the reduction in FKBP12 protein levels following treatment with a degrader.

-

Cell Culture and Treatment: Plate cancer cells (e.g., MV4;11, INA-6) at a density of 0.5-1.0 x 10⁶ cells/mL in 6-well plates. Allow cells to adhere or stabilize for 24 hours. Treat cells with a dose-response curve of the FKBP12 degrader (e.g., 0.1 nM to 10 µM) or a vehicle control (e.g., 0.1% DMSO) for a specified time (e.g., 4, 12, or 24 hours).

-

Lysate Preparation:

-

Aspirate media and wash cells twice with ice-cold Phosphate-Buffered Saline (PBS).

-

Add 100-200 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.

-

Scrape the cells and transfer the suspension to a pre-chilled microcentrifuge tube.

-

Incubate on ice for 30 minutes with periodic vortexing.

-

Centrifuge at 16,000 x g for 20 minutes at 4°C.

-

Transfer the supernatant (protein lysate) to a new tube.

-

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

-

Sample Preparation for Electrophoresis: Normalize all samples to the same concentration (e.g., 20 µg of total protein). Add an equal volume of 2x Laemmli sample buffer and boil at 95°C for 5 minutes.

-

SDS-PAGE and Transfer:

-

Load samples onto a 12-15% polyacrylamide gel and run electrophoresis until the dye front reaches the bottom.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

-

-

Immunoblotting:

-

Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST).

-

Incubate the membrane with a primary antibody against FKBP12 (e.g., rabbit anti-FKBP12, 1:1000 dilution) overnight at 4°C with gentle agitation.

-

Incubate with a loading control antibody (e.g., mouse anti-GAPDH or β-actin, 1:5000) concurrently or after stripping.

-

Wash the membrane 3 times for 10 minutes each with TBST.

-

Incubate with an HRP-conjugated secondary antibody (e.g., anti-rabbit HRP, 1:2000) for 1 hour at room temperature.

-

Wash the membrane 3 times for 10 minutes each with TBST.

-

-

Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a digital imager. Quantify band intensity using software like ImageJ to determine the percentage of FKBP12 remaining relative to the vehicle control and normalized to the loading control.

Protocol: Co-Immunoprecipitation (Co-IP) for FKBP12-MDM2 Interaction

This protocol confirms the physical interaction between FKBP12 and its binding partners, such as MDM2.

-

Cell Lysis: Lyse cells as described in the Western Blot protocol, but use a more gentle, non-denaturing lysis buffer (e.g., buffer containing 1% Nonidet P-40 instead of SDS).

-

Pre-clearing Lysate: Add 20-30 µL of Protein A/G agarose beads to 500-1000 µg of protein lysate. Incubate for 1 hour at 4°C on a rotator to reduce non-specific binding. Centrifuge and collect the supernatant.

-

Immunoprecipitation:

-

Add 1-2 µg of the primary antibody (e.g., anti-MDM2) to the pre-cleared lysate. As a negative control, use an equivalent amount of isotype control IgG.

-

Incubate overnight at 4°C with gentle rotation.

-

Add 30-40 µL of fresh Protein A/G agarose beads and incubate for another 2-4 hours at 4°C.

-

-

Washing:

-

Pellet the beads by centrifugation (e.g., 1,000 x g for 1 minute at 4°C).

-

Discard the supernatant. Wash the beads 3-4 times with 1 mL of cold lysis buffer to remove non-specifically bound proteins.

-

-

Elution and Analysis:

-

After the final wash, remove all supernatant.

-

Resuspend the beads in 30-50 µL of 2x Laemmli sample buffer and boil for 5 minutes to elute the protein complexes.

-

Centrifuge to pellet the beads and load the supernatant onto an SDS-PAGE gel.

-

Perform a Western Blot as described above, probing the membrane with an antibody against the putative interaction partner (e.g., anti-FKBP12). A band corresponding to FKBP12 in the anti-MDM2 lane (but not the IgG control lane) confirms the interaction.

-

Protocol: Cell Viability Assay (CellTiter-Glo®)

This assay measures ATP levels as an indicator of metabolically active, viable cells to assess the cytotoxic or cytostatic effects of FKBP12 degradation, often in combination with another therapeutic agent.

-

Cell Plating: Seed cells in an opaque-walled 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium). Include wells with medium only for background measurement.

-

Compound Treatment: After 24 hours, treat the cells with the FKBP12 degrader alone and/or in combination with a second agent (e.g., BMP6 for multiple myeloma cells). Use a multi-point dose-response curve for each condition. Incubate for the desired period (e.g., 48-72 hours).

-

Assay Procedure:

-

Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature for approximately 30 minutes.

-

Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).

-

Place the plate on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

-

Data Acquisition: Measure luminescence using a plate-reading luminometer.

-

Data Analysis: Subtract the average background luminescence from all experimental wells. Normalize the data to the vehicle-treated control wells (set to 100% viability). Plot the normalized values against the log of the compound concentration to determine the IC₅₀ (the concentration that inhibits cell viability by 50%).

References

The Downstream Effects of FKBP12 Knockdown by RC32: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 12-kDa FK506-binding protein (FKBP12) is a ubiquitously expressed intracellular receptor known for its role as the primary target of the immunosuppressant drugs FK506 (tacrolimus) and rapamycin. Beyond its involvement in immunosuppression, FKBP12 is a crucial regulator of several key signaling pathways, including the Transforming Growth Factor-β (TGF-β) superfamily, the mammalian Target of Rapamycin (mTOR), and intracellular calcium channels. Given its diverse functions, FKBP12 has emerged as a compelling therapeutic target for a range of diseases.

This technical guide explores the downstream effects of FKBP12 knockdown using RC32, a potent and specific proteolysis-targeting chimera (PROTAC). RC32 is a heterobifunctional molecule that co-opts the cell's natural protein degradation machinery to selectively eliminate FKBP12. It achieves this by simultaneously binding to FKBP12 and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of FKBP12.[1][2][3] This guide provides an in-depth overview of the experimental data, detailed methodologies, and signaling pathway diagrams to facilitate further research and drug development efforts targeting FKBP12.

RC32: A Potent and Specific FKBP12 Degrader